molecular formula C9H17NO5 B13419715 (3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B13419715
M. Wt: 219.23 g/mol
InChI Key: VQSYZAHTGHBFKW-SSULDBOMSA-N
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Description

The compound (3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furodioxol ring system, an amino group, and a hydroxyethyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction to form the furodioxol ring system, followed by functional group modifications to introduce the amino and hydroxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while nucleophilic substitution at the amino group can produce various substituted derivatives.

Scientific Research Applications

(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6R)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
  • (3aR,6R)-5-(2-aminoethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Uniqueness

The presence of both the amino and hydroxyethyl groups in (3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol distinguishes it from similar compounds

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C9H17NO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3,10H2,1-2H3/t4?,5-,6?,7?,8-/m1/s1

InChI Key

VQSYZAHTGHBFKW-SSULDBOMSA-N

Isomeric SMILES

CC1(O[C@@H]2C(O1)[C@@H](C(O2)C(CN)O)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CN)O)O)C

Origin of Product

United States

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